1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Beschreibung
1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring:
- A 2-fluorophenyl group at position 1 of the pyrrolidinone ring.
- A benzimidazole moiety at position 4, linked via a 2-hydroxy-3-(3-methylphenoxy)propyl chain.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-18-7-6-8-21(13-18)34-17-20(32)16-31-25-12-5-3-10-23(25)29-27(31)19-14-26(33)30(15-19)24-11-4-2-9-22(24)28/h2-13,19-20,32H,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTSLUISMOWNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article synthesizes available research findings related to its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a benzimidazole moiety, and a pyrrolidinone core. Its unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit notable anti-cancer properties. For instance, studies on related benzimidazole derivatives have demonstrated the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown efficacy in reducing the proliferation of cancer cell lines through the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis .
- JNK Pathway Activation : It activates the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in apoptosis. The activation of JNK is associated with increased phosphorylation of pro-apoptotic factors and subsequent mitochondrial apoptotic cascades .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile is essential for understanding the compound's efficacy. Preliminary studies suggest that the compound may not be a substrate for P-glycoprotein (P-gp), which often mediates drug resistance in cancer therapies. This characteristic could enhance its bioavailability in therapeutic contexts .
In Vitro Studies
In vitro assays have provided insights into the biological activity of the compound:
- Cell Line Testing : The compound was tested on various human prostate cancer cell lines, demonstrating significant inhibition of cell growth. Notably, it was effective against P-gp-rich cell lines, indicating its potential as an anti-cancer agent resistant to common drug efflux mechanisms .
Data Table: Summary of Biological Activity
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
Key Features :
- Core structure : Piperidin-4-ol instead of pyrrolidin-2-one.
- Substituents: Naphthalen-2-yloxy and quinolin-3-yl groups. Pharmacological Profile:
- Acts as a specific 5-HT1F antagonist with high binding affinity (Ki = 11–47 nM) .
- Comparison:
- The pyrrolidin-2-one core in the target compound may alter conformational flexibility compared to piperidin-4-ol.
Arylpiperazine-Pyrrolidin-2-one Derivatives (e.g., EP-40)
Key Features :
- Core structure : Pyrrolidin-2-one with arylpiperazine substituents.
Pharmacological Profile : - EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) exhibits antiarrhythmic activity via α-adrenolytic and antioxidant mechanisms .
- Other analogs (e.g., compound 7 in ) bind α1-ARs with pKi = 7.13.
Comparison : - The target compound replaces the arylpiperazine with a benzimidazole, which may shift activity toward 5-HT receptors or other GPCRs.
- The 2-fluorophenyl group enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
Benzimidazole-Pyrrolidinone Hybrids
Key Features :
- Example: 1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one .
- Substituents: tert-butyl and o-tolyloxy groups.
Comparison : - The fluorophenyl group may confer higher electronegativity and stronger π-π stacking interactions compared to tert-butyl.
Structure–Activity Relationship (SAR) Analysis
Pharmacological Potential and Competitive Advantages
- Cardiovascular Activity : Pyrrolidin-2-one derivatives like EP-40 demonstrate antiarrhythmic effects, which the target compound may share due to structural overlap .
- Synthetic Feasibility: Methods from (e.g., coupling benzimidazole to pyrrolidinone via hydroxypropyl linkers) could streamline synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
